molecular formula C18H16FN3O5S2 B2466594 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 1005303-86-5

3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2466594
CAS No.: 1005303-86-5
M. Wt: 437.46
InChI Key: CYQOPEXFWREQHU-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O5S2 and its molecular weight is 437.46. The purity is usually 95%.
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Biological Activity

3-Fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound characterized by its complex structure, which includes a fluorine atom, a methoxy group, and a benzenesulfonamide moiety. This unique combination of functional groups suggests significant potential for various biological activities, particularly in therapeutic contexts.

  • Molecular Formula : C₁₈H₁₆FN₃O₅S₂
  • Molecular Weight : Approximately 437.46 g/mol
  • CAS Number : 921541-86-8

The compound's structure allows it to interact with biological targets effectively, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting the growth of several cancer cell lines, particularly breast cancer cells (MDA-MB-231). In vitro studies demonstrated its ability to induce apoptosis and inhibit microtubule assembly at concentrations as low as 20 μM .
  • COX Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that the compound may have anti-inflammatory properties .
  • Targeted Enzyme Action : The compound's structure allows it to selectively target specific enzymes such as carbonic anhydrase, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Description Biological Activity
Fluorine AtomEnhances lipophilicity and bioactivityImproved interaction with biological targets
Methoxy GroupModifies electronic propertiesPotential increase in solubility
Benzenesulfonamide MoietyProvides a site for enzyme interactionTargeting specific enzymes like COX

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the compound's effects on MDA-MB-231 cells showed that it could enhance caspase-3 activity, indicating its potential to induce apoptosis at effective concentrations (1.0 μM to 10.0 μM) .
  • Microtubule Destabilization : Compounds with structural similarities were found to destabilize microtubules, which is a critical mechanism in cancer cell proliferation inhibition .
  • Anti-inflammatory Effects : Research on related compounds has demonstrated significant COX-2 inhibitory activity, suggesting that this compound could also exhibit similar anti-inflammatory properties with potential IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-27-17-8-6-14(11-15(17)19)29(25,26)22-13-5-3-4-12(10-13)16-7-9-18(21-20-16)28(2,23)24/h3-11,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQOPEXFWREQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.